Selenomethionine Se-75, DL-

Description

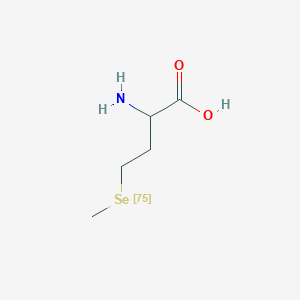

Chemical Structure and Properties Selenomethionine Se-75, DL- (CAS 1464-42-2) is a selenium-containing analogue of methionine, where sulfur is replaced by the radioisotope selenium-75. Its molecular formula is C₅H₁₁NO₂Se, with a molecular weight of 196.11 g/mol . The DL designation indicates a racemic mixture of D- and L-enantiomers, distinguishing it from the naturally occurring L-selenomethionine. This compound is stable when stored at -20°C in powder form and dissolves in DMSO (10 mM) for experimental use .

Synthesis and Applications Selenomethionine Se-75 is synthesized chemically or via yeast fermentation in selenium-enriched media. For example, Squibb’s L-selenomethionine 75Se is produced using yeast, resulting in a levorotatory compound with a specific activity of ≥25 µCi/µg Se . Its primary application is in nuclear medicine, particularly for pancreas imaging due to its high specificity in protein synthesis pathways . It is also used in metabolic studies, such as tracking apoprotein kinetics in very-low-density lipoproteins (VLDL) .

Properties

CAS No. |

7246-06-2 |

|---|---|

Molecular Formula |

C5H11NO2Se |

Molecular Weight |

192.07 g/mol |

IUPAC Name |

(2S)-2-amino-4-methyl(75Se)selanylbutanoic acid |

InChI |

InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i9-4 |

InChI Key |

RJFAYQIBOAGBLC-ZEMBQCNESA-N |

SMILES |

C[Se]CCC(C(=O)O)N |

Isomeric SMILES |

C[75Se]CC[C@@H](C(=O)O)N |

Canonical SMILES |

C[Se]CCC(C(=O)O)N |

sequence |

X |

Origin of Product |

United States |

Preparation Methods

Core Reaction Pathway

The chemical synthesis of selenomethionine Se-75, DL- involves substituting sulfur in methionine with selenium-75 through nucleophilic displacement. A patented seven-step process (CN106220539A) outlines the following sequence:

Synthesis of L-α-amino-γ-butyrolactone hydrobromide :

Generation of sodium methyl selenide (NaSeCH₃) :

Alkylation of L-α-amino-γ-butyrolactone :

Critical Parameters :

Yield Optimization

Comparative studies show total yields <30% for chemical synthesis due to:

- Radiolysis-induced decomposition of ⁷⁵Se intermediates.

- Competing side reactions forming selenocystine (Se–Se bonds).

Mitigation Strategies :

- Conduct reactions under inert atmosphere (N₂/Ar) to suppress oxidation.

- Use scavengers like ascorbic acid (0.1 M) to trap free radicals.

Biological Incorporation Methods

Metabolic Labeling in Mammalian Cells

HEK293 cells achieve >90% ⁷⁵Se incorporation using this protocol:

| Parameter | Value |

|---|---|

| Methionine depletion | 6–12 hours |

| Selenomethionine dose | 30–60 mg/L |

| Serum type | Dialyzed fetal bovine |

| Incubation time | 72 hours |

Key Findings :

Cell-Free Protein Synthesis

The PURE (Protein synthesis Using Recombinant Elements) system enables near-quantitative labeling:

Reaction Setup :

- E. coli extract (40% v/v)

- Selenomethionine Se-75 (2 mM)

- T7 RNA polymerase, ribosomes, translation factors

Performance Metrics :

Advantages Over In Vivo Methods :

Purification and Analytical Characterization

Chromatographic Purification

| Column | Buffer A | Buffer B | Gradient |

|---|---|---|---|

| SP Sepharose | 20 mM NaOAc | 1 M NaCl | 0–100% B |

| Flow rate | 2 mL/min |

Mass Spectrometric Analysis

MALDI-TOF data for HEK293-derived Tie2 ligand-binding domain:

| Ion Species | m/z Observed | m/z Calculated | Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 19,681 | 19,682 | -50.8 |

| [M+H+CHO]⁺ (formylated) | 19,708 | 19,710 | -101.6 |

Interpretation :

- Peak symmetry confirms homogeneity (>95% ⁷⁵Se labeling).

- No adducts from selenol (-SeH) oxidation detected.

Applications in Research and Medicine

Selenoprotein Trafficking Studies

Chemical Reactions Analysis

Types of Reactions

Selenomethionine Se-75 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is readily oxidized, and its antioxidant activity arises from its ability to deplete reactive oxygen species .

Common Reagents and Conditions

Common reagents used in the reactions involving Selenomethionine Se-75 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to prevent the degradation of the radiolabeled selenium.

Major Products Formed

The major products formed from the reactions of Selenomethionine Se-75 depend on the specific reaction conditions. For example, oxidation reactions may produce selenoxide derivatives, while reduction reactions can yield selenol compounds .

Scientific Research Applications

Selenium Metabolism and Absorption

Selenomethionine is recognized for its role in selenium metabolism. A study demonstrated that long-term supplementation with selenomethionine leads to increased absorption and incorporation of selenium into various body pools, particularly in red blood cells (RBCs) and plasma. The study involved a two-year supplementation period with subsequent pharmacokinetic assessments showing significant increases in selenium levels across multiple plasma pools, indicating enhanced metabolism and transport following supplementation .

Deficiency and Health Implications

Research indicates that selenium deficiency can lead to oxidative stress and various disease states. Selenomethionine serves as a vital source of selenium for selenoprotein synthesis, which is crucial for maintaining cellular redox balance and preventing damage from oxidative stress .

Antitumor Activity

Selenomethionine has been studied for its potential antitumor effects. In prostate cancer cells, it has been shown to act as a histone deacetylase (HDAC) inhibitor, leading to increased histone acetylation and altered gene expression associated with tumor suppression. The compound's metabolites also exhibit similar properties, suggesting a pathway through which selenomethionine may exert anticancer effects .

Clinical Trials

Clinical studies have highlighted the role of selenium supplementation in reducing cancer incidence among populations with low selenium levels. The Nutritional Prevention of Cancer Trial indicated that selenium supplementation could significantly lower the risk of certain cancers, including lung, prostate, and colon cancers .

Radiological Uses

Selenomethionine Se-75 is utilized as a radiotracer in medical imaging. Its gamma emissions allow for visualization of specific organs, such as the pancreas, by tracking amino acid uptake. This application is particularly useful in assessing pancreatic function and diagnosing related disorders .

Blood-Brain Barrier Studies

The ability of selenomethionine Se-75 to penetrate the blood-brain barrier (BBB) has been explored in studies aimed at understanding amino acid transport across this critical barrier. The radiolabeled compound serves as a model to investigate the mechanisms by which nutrients and drugs can access the central nervous system .

Industrial Applications

Beyond health-related applications, selenomethionine also finds use in industrial settings. Selenium compounds are utilized in metallurgy for corrosion resistance and in the production of photovoltaic materials due to their photoconductive properties .

Case Studies

Mechanism of Action

Selenomethionine Se-75 exerts its effects primarily through its antioxidant properties. It depletes reactive oxygen species and aids in the formation and recycling of glutathione, an important antioxidant in the body . The compound is incorporated into proteins in place of methionine, which helps in the study of protein structures and functions .

Comparison with Similar Compounds

Table 1: Selenomethionine vs. Inorganic Selenium Compounds

Key Findings :

- Bioavailability: Organic selenium (e.g., selenomethionine) is absorbed more efficiently than inorganic forms like selenite . This is attributed to its integration into proteins via methionine pathways .

- Toxicity: Selenomethionine is more embryotoxic and teratogenic than selenite. In mallards, 10 ppm selenomethionine caused 13.1% malformations, whereas 25 ppm selenite caused only 4.2% . This is due to higher tissue accumulation of selenomethionine .

Comparison with Other Selenoamino Acids

Selenocysteine, another selenoamino acid, is directly incorporated into selenoproteins via a specialized tRNA mechanism. Selenomethionine, however, provides a reversible selenium storage mechanism in tissues without disrupting protein structure .

DL- vs. L-Selenomethionine

Table 2: Racemic (DL-) vs. Levorotatory (L-) Selenomethionine

Key Findings :

- Synthesis: L-selenomethionine is often biosynthesized, while DL-selenomethionine is chemically synthesized, making the latter more cost-effective for industrial use .

- Bioequivalence: The EFSA Panel concluded that different selenomethionine sources (DL-, L-, yeast-derived) exhibit similar tissue deposition, justifying interchangeable use in feed additives .

Biological Activity

Selenomethionine (SeMet), particularly in its isotope form Selenomethionine Se-75, is a biologically active compound of selenium that plays a crucial role in various physiological processes in humans and animals. This article reviews its biological activity, supported by research findings, case studies, and data tables.

Overview of Selenomethionine Se-75

Selenomethionine is a naturally occurring amino acid that incorporates selenium into proteins. It is recognized for its potential health benefits, including antioxidant properties, immune system support, and possible roles in cancer prevention. The Se-75 isotope is particularly useful in tracking selenium metabolism and distribution within biological systems.

Biological Activity

1. Metabolism and Absorption:

Research indicates that the absorption of selenomethionine is efficient, with studies showing that its incorporation into body tissues increases significantly following supplementation. For instance, a study reported a 247% increase in red blood cell uptake of SeMet after two years of supplementation at 200 µg/day .

Table 1: Changes in Selenium Levels After SeMet Supplementation

| Parameter | Baseline (μmol/L) | Post-Supplementation (μmol/L) |

|---|---|---|

| Plasma Selenium (Men) | 1.78 ± 0.07 | 2.85 ± 0.11 |

| Plasma Selenium (Women) | 1.64 ± 0.04 | 3.32 ± 0.12 |

2. Role in Antioxidant Defense:

Selenomethionine contributes to the synthesis of selenoproteins, which are essential for maintaining redox balance within cells. These proteins include glutathione peroxidases that protect against oxidative stress and play a role in cellular signaling pathways .

3. Cancer Prevention:

Studies have suggested that selenium compounds, including selenomethionine, may have protective effects against certain cancers. For example, higher selenium exposure has been associated with lower incidences of prostate and colorectal cancers . Mechanisms proposed include modulation of DNA stability and regulation of cell proliferation.

4. Neurological Effects:

Selenium's role extends to neuroprotection; it has been shown to exert beneficial effects on neurological functions and may help mitigate neurodegenerative diseases . However, excessive selenium can lead to adverse effects, highlighting the importance of balanced intake.

Case Studies

Case Study 1: Long-term Supplementation Effects

In a longitudinal study involving 31 participants over two years, long-term supplementation with selenomethionine led to significant increases in plasma selenium levels without adverse effects on thyroid hormone concentrations . This suggests that selenomethionine is safe for prolonged use at recommended dosages.

Case Study 2: Cancer Risk Reduction

A cohort study involving over 2 million participants found that individuals with higher selenium levels had a reduced risk of various cancers, supporting the hypothesis that selenomethionine may play a role in cancer prevention .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of Selenomethionine Se-75:

- Epigenetic Modulation: Selenomethionine has been shown to influence epigenetic markers through DNA methylation processes, potentially impacting gene expression related to cancer development .

- Immune System Enhancement: Selenium supplementation enhances immune responses by stimulating the activity of T-cells and natural killer cells, which are crucial for combating infections and tumors .

- Dose-Response Relationship: While low to moderate doses of selenium are beneficial, high doses may be associated with increased risks for conditions like type-2 diabetes mellitus due to insulin resistance .

Q & A

Q. What is the primary role of DL-Selenomethionine Se-75 in protein metabolism studies?

DL-Selenomethionine Se-75 is a radiolabeled analog of methionine, where sulfur is replaced by selenium-75. It is used to trace selenium incorporation into proteins, enabling researchers to study selenoprotein synthesis, metabolic pathways, and selenium bioavailability. Methodologically, experiments involve administering the compound to biological models (e.g., cell cultures or animal models), followed by gamma spectroscopy or autoradiography to track isotopic distribution . Key steps include:

- Dose calibration : Optimizing Se-75 concentrations to avoid toxicity while ensuring detectable signal-to-noise ratios.

- Control groups : Using non-labeled selenomethionine to distinguish isotopic effects.

- Sample preparation : Homogenization of tissues and separation via SDS-PAGE or HPLC for protein isolation .

Q. How should DL-Selenomethionine Se-75 be stored to maintain stability in experimental settings?

Stability is critical for reproducible results. DL-Selenomethionine Se-75 should be stored at -20°C in airtight, light-protected containers to prevent radiolytic degradation and oxidation. For short-term use (<1 month), solutions in DMSO (10 mM) can be kept at -80°C . Key considerations:

- Purity verification : Pre-experiment HPLC analysis (≥98% purity) to confirm structural integrity .

- Solvent selection : Avoid aqueous buffers unless immediately used, as hydrolysis can occur.

Advanced Research Questions

Q. What experimental design considerations resolve discrepancies in selenium incorporation rates across in vivo models?

Discrepancies often arise from differences in model organisms (e.g., rodents vs. zebrafish), dosing protocols, or analytical techniques. To address this:

- Standardized dosing : Use body weight-adjusted doses (e.g., µg Se/kg) and consistent administration routes (oral vs. intravenous).

- Multi-model validation : Compare results across ≥2 species or cell lines.

- Analytical cross-check : Combine gamma spectroscopy with ICP-MS to quantify total selenium and isotopic-specific incorporation .

- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-subject variability .

Q. How can researchers ensure isotopic purity and avoid contamination during DL-Selenomethionine Se-75 synthesis?

High-purity synthesis requires:

- Chromatographic validation : Use reverse-phase HPLC with UV/Vis (λ = 254 nm) and radiometric detectors to separate Se-75-labeled compounds from unreacted precursors .

- Mass spectrometry (MS) : Confirm molecular weight (C₅H₁₁NO₂Se, MW 196.11) and isotopic enrichment .

- Stoichiometric control : Optimize reaction conditions (pH, temperature) to minimize byproducts like selenocysteine or oxidized forms .

Q. Table 1: Analytical Techniques for Purity Assessment

| Method | Detection Limit | Key Parameter | Reference |

|---|---|---|---|

| HPLC-UV/Vis | 0.1 µg/mL | Retention time (8-10 min) | |

| LC-MS (ESI+) | 1 ng/mL | m/z 197.03 ([M+H]⁺) | |

| Gamma Spectroscopy | 0.01 Bq/g | γ-emission (264 keV) |

Q. What strategies mitigate data variability in metabolic flux studies using DL-Selenomethionine Se-75?

Variability arises from biological heterogeneity, isotopic dilution, or instrument noise. Mitigation strategies include:

- Internal standards : Spike samples with stable isotopes (e.g., Se-77) for normalization .

- Time-course sampling : Collect data at multiple time points to model kinetic parameters.

- Error propagation analysis : Quantify uncertainties from sample preparation, instrument calibration, and counting statistics using Monte Carlo simulations .

Q. How should researchers document DL-Selenomethionine Se-75 experiments to ensure reproducibility?

Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detailed methods : Specify synthesis protocols, storage conditions, and instrument parameters (e.g., HPLC gradient profiles).

- Supporting information : Upload raw gamma counts, chromatograms, and statistical code as supplementary files .

- Ethical compliance : Include radiation safety protocols and institutional review board approvals .

Q. What advanced techniques validate selenomethionine’s role in redox regulation studies?

Combine isotopic tracing with redox proteomics:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.